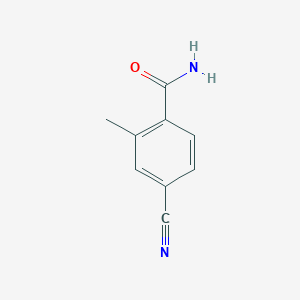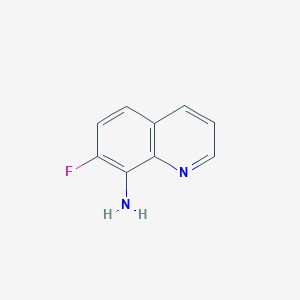![molecular formula C9H18N2 B11918668 (R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)
(R)-8-azaspiro[4.5]decan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-8-azaspiro[45]decan-1-amine is a spirocyclic amine compound characterized by its unique structure, which includes a spiro junction connecting two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-azaspiro[4.5]decan-1-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved through the condensation of cyclic ketones with amines in the presence of a catalyst such as CuSO4·5H2O . The reaction is carried out in a solvent like toluene, and the resulting product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-8-azaspiro[4.5]decan-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and solvents are chosen based on their availability and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
®-8-azaspiro[4.5]decan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of ®-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling . Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-diazaspiro[4.5]decan-1-one: Studied for its potential as a RIPK1 kinase inhibitor.
Uniqueness
®-8-azaspiro[45]decan-1-amine stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(4R)-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H18N2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7,10H2/t8-/m1/s1 |
Clave InChI |
XWXDGRXUGNLFFC-MRVPVSSYSA-N |
SMILES isomérico |
C1C[C@H](C2(C1)CCNCC2)N |
SMILES canónico |
C1CC(C2(C1)CCNCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)




![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)
![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)





